molecular formula C19H25N3O5Si B8481106 6-[2-(4-Methoxy-2-nitrophenyl)hydrazinylidene]-3-[3-(trimethylsilyl)propoxy]cyclohexa-2,4-dien-1-one CAS No. 208579-75-3

6-[2-(4-Methoxy-2-nitrophenyl)hydrazinylidene]-3-[3-(trimethylsilyl)propoxy]cyclohexa-2,4-dien-1-one

Cat. No. B8481106
CAS RN: 208579-75-3
M. Wt: 403.5 g/mol
InChI Key: NFQDXPVODRHPPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[2-(4-Methoxy-2-nitrophenyl)hydrazinylidene]-3-[3-(trimethylsilyl)propoxy]cyclohexa-2,4-dien-1-one is a useful research compound. Its molecular formula is C19H25N3O5Si and its molecular weight is 403.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-[2-(4-Methoxy-2-nitrophenyl)hydrazinylidene]-3-[3-(trimethylsilyl)propoxy]cyclohexa-2,4-dien-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[2-(4-Methoxy-2-nitrophenyl)hydrazinylidene]-3-[3-(trimethylsilyl)propoxy]cyclohexa-2,4-dien-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

208579-75-3

Molecular Formula

C19H25N3O5Si

Molecular Weight

403.5 g/mol

IUPAC Name

2-[(4-methoxy-2-nitrophenyl)diazenyl]-5-(3-trimethylsilylpropoxy)phenol

InChI

InChI=1S/C19H25N3O5Si/c1-26-14-6-8-16(18(12-14)22(24)25)20-21-17-9-7-15(13-19(17)23)27-10-5-11-28(2,3)4/h6-9,12-13,23H,5,10-11H2,1-4H3

InChI Key

NFQDXPVODRHPPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)OCCC[Si](C)(C)C)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-(4-methoxy-2-nitrophenylazo)benzene-1,3-diol (2.5 g, i.e. 0.0086 mol) and potassium carbonate (1.24 g) in 30 ml of dimethylformamide was brought to 70-75° C. 3-Chloropropyltrimethylsilane (1.24 g, i.e. 0.0086 mol) was added thereto over 20 minutes. The mixture was stirred at 75° C. for 6 hours. The reaction mixture was then poured into 50 ml of water and extracted with diisopropyl ether. The organic phase was dried, concentrated and purified by column chromatography (eluent: 50/50 heptane/CH2Cl2) to give compound (9) in the form of a red powder.
Name
4-(4-methoxy-2-nitrophenylazo)benzene-1,3-diol
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

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